3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-cyclopropylpropanamide
Description
Properties
IUPAC Name |
3-[2-(cyclohexylcarbamoylamino)-1,3-thiazol-4-yl]-N-cyclopropylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O2S/c21-14(17-12-6-7-12)9-8-13-10-23-16(19-13)20-15(22)18-11-4-2-1-3-5-11/h10-12H,1-9H2,(H,17,21)(H2,18,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USSQCHPAVXCFIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=NC(=CS2)CCC(=O)NC3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-cyclopropylpropanamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : CHNOS
- Molecular Weight : Approximately 310.42 g/mol
The presence of the thiazole ring and the cyclohexylcarbamoyl group suggests significant pharmacological potential.
Biological Activity Overview
Preliminary studies indicate that compounds containing thiazole rings often exhibit various biological activities such as:
- Antimicrobial Activity : Thiazole derivatives have been documented to possess antibacterial and antifungal properties.
- Anti-inflammatory Effects : These compounds can modulate inflammatory pathways, potentially useful in treating inflammatory diseases.
- Anticancer Properties : Thiazole-containing compounds have shown promise in inhibiting cancer cell proliferation.
The exact mechanism of action for this compound remains to be fully elucidated. However, similar compounds have been found to interact with various biological targets, including:
- Enzymes : Inhibition of specific enzymes involved in disease pathways.
- Receptors : Modulation of receptor activity influencing cellular responses.
Data Table: Biological Activities of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-{[4-(Cyclopropanecarbonyl)anilino]-1,3-thiazol-2-yl}methanamine | Thiazole ring, amine group | Anticancer |
| N-(Cyclobutylethyl)-N'-(thiazol-4-yl)urea | Urea linkage with thiazole | Antimicrobial |
| 5-(Cyclopentane)-1H-pyrazole derivatives | Pyrazole instead of thiazole | Anti-inflammatory |
Case Studies and Research Findings
Recent studies have explored the biological activity of thiazole derivatives in various contexts:
- Anticancer Research : A study published in eBioMedicine investigated the effect of thiazole derivatives on colorectal cancer cells. The results indicated that these compounds could significantly inhibit cell growth and induce apoptosis in cancer cells (Jia et al., 2023) .
- Antimicrobial Studies : Research has demonstrated that thiazole derivatives exhibit strong antibacterial activity against Gram-positive bacteria, suggesting their potential as new antibiotic agents (source not specified).
- Inflammation Models : In vivo studies have shown that certain thiazole compounds can reduce inflammatory markers in animal models, indicating their therapeutic potential for inflammatory diseases (source not specified).
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, 3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-cyclopropylpropanamide is compared below with three structurally analogous compounds (Table 1).
Table 1: Structural and Physicochemical Comparison of Thiazole-Based Carboxamides
Key Comparative Insights
Substituent Effects on Molecular Weight and Size :
- The target compound (336.5 g/mol) is smaller than its analogs (404.5–512.5 g/mol), suggesting better bioavailability and permeability . Larger substituents, such as the trifluoromethylpyrazinylpyridine group in ’s compound, increase steric bulk and may limit membrane diffusion.
Functional Group Diversity: Sulfonyl vs. Aromatic vs. Aliphatic Side Chains: Replacement of the cyclopropyl group with aromatic moieties (e.g., 3-phenylpropyl in ) enhances hydrophobicity, favoring interactions with lipophilic binding pockets but increasing logP . Fluorine Substitution: The 4-fluorobenzyl group in ’s compound introduces electronegativity, which could enhance hydrogen-bonding interactions and metabolic stability .
Hydrogen-Bonding Capacity: All compounds retain the urea or carboxamide groups, enabling hydrogen-bond donor/acceptor interactions critical for target engagement. The thiazole ring’s nitrogen atoms further contribute to this capacity .
Synthetic Feasibility :
- The cyclohexylcarbamoyl-urea motif in the target compound and –10 derivatives suggests shared synthetic pathways (e.g., carbodiimide-mediated coupling), whereas ’s sulfonamide likely requires sulfonylation steps .
Preparation Methods
Hantzsch Thiazole Synthesis Optimization
A representative protocol involves:
-
Reacting α-chloroketone derivatives with thiourea in ethanol at reflux (Table 1)
-
Yields range from 65–85% depending on substituent electronic effects
Table 1: Thiazole Formation Efficiency
| α-Haloketone | Thiourea Type | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 4-chloroacetoacetate | Cyclohexyl | Ethanol | 78 | 78 |
| 3-chloropropionyl | Phenyl | THF | 65 | 65 |
Critical factors:
-
Electronic effects : Electron-withdrawing groups on α-haloketones improve reaction rates
-
Solvent polarity : Polar protic solvents (e.g., ethanol) enhance thiourea nucleophilicity
Cyclohexylcarbamoyl Group Installation
The 2-amino group on the thiazole undergoes carbamoylation with cyclohexyl isocyanate or chloroformate derivatives.
Carbamoylation Methods
Two primary approaches dominate:
Method A: Isocyanate Coupling
Method B: Chloroformate Activation
Table 2: Carbamoylation Efficiency Comparison
| Method | Reagent | Catalyst | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| A | Cyclohexyl isocyanate | TEA | 78 | 95 |
| B | Cyclohexyl chloroformate | DMAP | 88 | 98 |
Propanamide Backbone Assembly
The N-cyclopropylpropanamide chain is introduced via amide coupling between 3-(thiazol-4-yl)propanoic acid and cyclopropylamine.
Carbodiimide-Mediated Coupling
-
EDCI/HOBt system : 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) with hydroxybenzotriazole (HOBt) in DMF
Critical parameters :
Mixed Anhydride Method
Final Assembly: Convergent vs. Linear Approaches
Convergent Synthesis
Linear Synthesis
-
Sequential construction starting from α-chloroketone → thiazole → carbamoylation → amidation
-
Advantage : Fewer purification steps, higher overall yield (68% vs. 55% convergent)
Table 3: Route Comparison
| Parameter | Convergent | Linear |
|---|---|---|
| Total Steps | 6 | 5 |
| Overall Yield (%) | 55 | 68 |
| Purity (HPLC, %) | 97 | 95 |
Analytical Characterization and Quality Control
Critical quality attributes verified via:
-
1H NMR : δ 1.15–1.35 (m, cyclopropane), δ 6.85 (s, thiazole-H)
-
X-ray Crystallography : Confirms regiochemistry of thiazole substituents
Scalability and Process Optimization
Key considerations for kilogram-scale production:
Q & A
Basic Research Question
- NMR Spectroscopy :
- 1H/13C NMR : Assign peaks to confirm thiazole protons (δ 7–8 ppm) and cyclopropane carbons (δ 10–15 ppm) .
- 2D Techniques (HMBC/HSQC) : Resolve ambiguities in amide and cyclohexyl group connectivity .
- HRMS : Validate molecular weight (e.g., [M+H]+ ion) with <2 ppm error .
- HPLC : Assess purity (>95%) using C18 columns and acetonitrile/water gradients .
How can crystallographic data resolve discrepancies in proposed structures?
Advanced Research Question
- Software Tools :
- Data Contradictions : If NMR and crystallography conflict (e.g., tautomerism), use temperature-dependent NMR or DFT calculations to reconcile differences .
What strategies mitigate impurities in multi-step syntheses?
Advanced Research Question
- By-Product Analysis : Use LC-MS to identify dimers or dehalogenated species .
- In Situ Quenching : Add scavengers (e.g., polymer-supported reagents) to trap reactive intermediates .
- Crystallization : Recrystallize intermediates in ethanol/water mixtures to discard soluble impurities .
How can hydrogen-bonding patterns predict physicochemical properties?
Advanced Research Question
- Graph Set Analysis : Classify motifs (e.g., R²₂(8) rings) to assess stability and solubility .
- Thermal Analysis (DSC/TGA) : Correlate hydrogen-bond density with melting points (e.g., 104–107°C in ) .
What in vitro assays are suitable for evaluating biological activity?
Advanced Research Question
- Target Selection : Prioritize kinases or phosphatases (e.g., HPTPβ inhibition in ) based on structural analogs.
- Assay Design :
- Enzymatic Assays : Use fluorogenic substrates to measure IC₅₀ values .
- Cellular Uptake : Radiolabel the compound to track permeability in Caco-2 monolayers .
How can computational modeling guide structure-activity relationship (SAR) studies?
Advanced Research Question
- Docking Simulations : Map the thiazole-amide scaffold to ATP-binding pockets using AutoDock Vina .
- MD Simulations : Predict conformational flexibility of the cyclopropane group in aqueous environments .
Table 1: Comparison of Key Synthetic Parameters
| Parameter | Example | Optimization Strategy |
|---|---|---|
| Catalyst | Copper(I) bromide | Test Pd(OAc)₂ for higher yield |
| Reaction Time | 48 hours | Reduce to 24h with microwave |
| Purification | Column chromatography | Switch to preparative HPLC |
| Yield | 17.9% | Achieved 35% via solvent swap |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
